Home > Products > Screening Compounds P103438 > 1-(4-{2-[3-(aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone
1-(4-{2-[3-(aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone -

1-(4-{2-[3-(aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone

Catalog Number: EVT-5600491
CAS Number:
Molecular Formula: C13H18N2O2S
Molecular Weight: 266.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-(5-tert-Butyl-[1,3,4]oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133) [, ]

Compound Description: LC15-0133 is a novel dipeptidyl peptidase-4 inhibitor under development for the treatment of diabetes. It undergoes metabolism primarily through hydroxylation and carbonyl reduction. Interestingly, a unique C-demethylated metabolite (M4) was observed specifically in rat liver microsomes. Further investigation revealed that M4 is generated through non-enzymatic decarboxylation of a carboxyl metabolite (M1). The oxadiazole ring attached to the tert-butyl moiety is thought to provide resonance stabilization, facilitating this decarboxylation. [, ]

Relevance: While not directly analogous in structure, LC15-0133 shares a similar pyrrolidin-1-yl-ethanone core with 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone. This core structure plays a critical role in the binding interactions of both compounds within their respective biological targets. The research on LC15-0133 highlights the metabolic susceptibility of this core and the potential for unique, non-enzymatic transformations, which could be relevant for understanding the metabolism of 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone. [, ]

3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) []

Compound Description: This compound belongs to a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives investigated for anticonvulsant and analgesic activity. Compound 6 showed promising results in the maximal electroshock (MES) and 6 Hz (32 mA) seizure tests, exceeding the efficacy of the reference drug valproic acid. Further investigations suggest its mechanism of action involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. []

3-(sec-Butyl)-1-(2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione (15) []

Compound Description: This compound is part of a series of pyrrolidine-2,5-dione-acetamides designed as potential anticonvulsants. It displayed the most potent anticonvulsant activity in the series, with significant efficacy in the MES and 6 Hz seizure tests. Further investigations indicate its potential mechanism of action involves interaction with voltage-gated sodium (site 2) and L-type calcium channels. []

2-(1-Adamantyl)-1-{4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}ethanone []

Compound Description: This compound features an adamantyl group, a substituted purine ring, and a phenyl ring linked by an aminomethyl chain and an ethanone group. The crystal structure analysis revealed two slightly different conformers, both exhibiting nearly planar purine and benzene ring systems. The structure is stabilized by intermolecular N—H⋯N interactions and C—H⋯Cl contacts. []

Relevance: Although this compound belongs to a different chemical class than 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone, it shares the 1-phenyl-ethanone moiety. Comparing their structures and activities could provide insights into the contribution of this structural motif to their respective biological effects. []

4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) []

Compound Description: DMMMP is an aminomethyl derivative of 2-methoxyphenol investigated for its antioxidant properties in coconut oil. While it showed some ability to delay peroxide formation, it was less effective than the comparative standard tert-butylhydroxyquinone (TBHQ) in inhibiting the formation of primary and secondary oxidation products. []

Relevance: DMMMP shares the presence of a substituted phenol ring with 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone, although it features a thiophene ring instead of a benzene ring and lacks the aminomethyl-pyrrolidine side chain. Studying the structural variations and their impact on antioxidant activity could be valuable for understanding structure-activity relationships. []

5-[(Pyrrolidin-1-yl)methyl]vanillic acid (PMVA) []

Compound Description: PMVA is another aminomethyl derivative of 2-methoxyphenol tested for its antioxidant properties in coconut oil. It showed a better ability to inhibit free fatty acid release and the formation of secondary oxidation products compared to DMMMP. In the thermal stability study, PMVA displayed comparable efficacy to TBHQ in some aspects, but TBHQ was still superior in inhibiting peroxide formation. []

(2R,3R,4S)-2-{[([1,1′-Biphenyl]-4-ylmethyl)amino]methyl}pyrrolidine-3,4-diol (3fs) []

Compound Description: This compound is part of a series of (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol derivatives designed and synthesized as potential α-mannosidase inhibitors. Compound 3fs was one of the most potent inhibitors, demonstrating high inhibitory activity against α-mannosidase from jack bean with an IC50 of 5 μM and a Ki of 2.5 μM. []

Relevance: While this compound shares the pyrrolidine ring with 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone, it contains two hydroxyl groups and an aminomethyl group directly attached to the pyrrolidine ring. Additionally, compound 3fs has a biphenyl group linked to the aminomethyl substituent. Studying the impact of these structural modifications on biological activity could be beneficial for understanding structure-activity relationships and for the design of novel α-mannosidase inhibitors. []

(2R,3R,4S)-2-{[(1R)-2,3-Dihydro-1H-inden-1-ylamino]methyl)pyrrolidine-3, 4-diol (3fu) []

Compound Description: Another potent α-mannosidase inhibitor from the series of (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol derivatives. Compound 3fu showed strong inhibitory activity against α-mannosidase from jack bean with an IC50 of 17 μM and a Ki of 2.3 μM. []

(2S,3R,4S)-2-(Aminomethyl)pyrrolidine-3,4-diol (6, R=H) []

Compound Description: This compound, along with three of its 2-(N-alkylamino)methyl derivatives, were synthesized and evaluated as α-mannosidase inhibitors. These compounds have the opposite stereochemistry to the (2R,3R,4S) series mentioned above (compounds 3fs and 3fu). Despite having the same core structure, these compounds exhibited lower inhibitory activity compared to their (2R,3R,4S) counterparts. This finding highlights the importance of stereochemistry in the interaction of these inhibitors with α-mannosidase. []

(2S,3R,4S)-2-([(2-Thienylmethyl)amino]methyl}pyrrolidine-3,4-diol (60) []

Compound Description: Among the (2S,3R,4S) series, compound 6o exhibited the highest α-mannosidase inhibitory activity. This compound possesses a thienylmethyl substituent on the aminomethyl group, indicating the importance of an aromatic ring for interaction with the enzyme. []

Relevance: This compound shares the pyrrolidine ring, aminomethyl group, and the presence of a thiophene ring with 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone, although the attachment positions and configurations differ. Comparing their structures and activities could be valuable for understanding the influence of different thiophene ring placement and stereochemistry on α-mannosidase inhibition. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine [, ]

Compound Description: This compound was synthesized using two different strategies, one involving hydrogenation of a pyridine precursor and another based on a multi-step sequence. Both methods aimed to efficiently produce this target compound, which likely possesses specific biological activities. [, ]

Relevance: While structurally distinct from 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone, this compound shares a similar N,N-dimethyl-ethanamine side chain. Studying the synthetic strategies employed for this compound could provide insights for modifying the side chain of 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone and exploring its impact on biological activity. [, ]

2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Prasugrel) [, , , , , ]

Compound Description: Prasugrel is a thienopyridine prodrug designed to inhibit platelet aggregation and activation. Its bioactivation pathway involves two key steps: hydrolysis of the acetate ester by carboxylesterases, primarily human carboxylesterase 2 (hCE2), to form the thiolactone R-95913, followed by cytochrome P450 (CYP)-mediated oxidation, primarily by CYP3A4 and CYP2B6, to generate the active metabolite R-138727. [, , , , , ]

Relevance: Prasugrel shares the tetrahydrothieno[3,2-c]pyridine core with 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone. Despite differences in the substituents and the presence of a cyclopropylcarbonyl-2-fluorobenzyl group in prasugrel, the shared core structure highlights the importance of this scaffold in pharmaceuticals. The extensive research on Prasugrel's metabolic activation pathway can offer valuable insights into potential metabolic transformations and interactions that might occur with 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone. [, , , , , ]

2-[2-Oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone (R-95913) [, , , , , ]

Compound Description: R-95913 is the thiolactone metabolite formed through the rapid hydrolysis of prasugrel by carboxylesterases. It serves as a critical intermediate in the bioactivation pathway of prasugrel. Subsequent CYP-mediated oxidation of R-95913 generates the pharmacologically active metabolite R-138727, responsible for inhibiting platelet aggregation. [, , , , , ]

Relevance: R-95913, being a metabolite of prasugrel, also shares the tetrahydrothieno[3,2-c]pyridine core with 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone. Comparing their structures can provide insights into potential metabolic pathways for 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone, as the presence of the core structure suggests a possible susceptibility to similar enzymatic transformations. Understanding the metabolism of R-95913 could be valuable for predicting the metabolic fate and potential bioactive metabolites of 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone. [, , , , , ]

2-[1-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid (R-138727) [, , , , , ]

Compound Description: R-138727 is the pharmacologically active metabolite of prasugrel, formed through CYP-mediated oxidation of R-95913. It functions as a potent and irreversible antagonist of the P2Y12 receptor, a key player in platelet aggregation. By binding to the P2Y12 receptor, R-138727 effectively inhibits platelet aggregation and activation, contributing to the antiplatelet effects of prasugrel. [, , , , , ]

Relevance: While R-138727 does not share the same core structure as 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone, it represents the final bioactive metabolite in the prasugrel metabolic pathway. Analyzing the structural modifications that occur during the transformation of prasugrel to R-138727 can provide insights into the potential for generating bioactive metabolites from 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone through similar metabolic processes. Understanding the structural features that contribute to the P2Y12 antagonistic activity of R-138727 could be valuable for designing novel antiplatelet agents based on the tetrahydrothieno[3,2-c]pyridine scaffold. [, , , , , ]

1-(2-(Furan-2-yl)-2-oxoethyl)pyrrolidin-2-one [, ]

Compound Description: This compound was isolated from the fruits of Morus alba L. and the fermentation broth of Armillaria mellea. Although its biological activity is not explicitly mentioned in the provided papers, its presence in these natural sources suggests potential biological relevance. [, ]

Relevance: This compound shares the 1-(2-oxoethyl)pyrrolidin-2-one moiety with 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone, differing by the substitution at the 2-position of the ethyl chain. In 1-(2-(Furan-2-yl)-2-oxoethyl)pyrrolidin-2-one, it is a furan ring, while in 1-(4-{2-[3-(Aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone, it is a substituted thiophene ring. Comparing their structures and activities could provide insights into the impact of these heterocyclic rings on biological activity. [, ]

Properties

Product Name

1-(4-{2-[3-(aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone

IUPAC Name

2-(5-acetylthiophen-3-yl)-1-[3-(aminomethyl)pyrrolidin-1-yl]ethanone

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

InChI

InChI=1S/C13H18N2O2S/c1-9(16)12-4-11(8-18-12)5-13(17)15-3-2-10(6-14)7-15/h4,8,10H,2-3,5-7,14H2,1H3

InChI Key

SWRRTVNDJZQPJZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CS1)CC(=O)N2CCC(C2)CN

Canonical SMILES

CC(=O)C1=CC(=CS1)CC(=O)N2CCC(C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.